molecular formula C7H2BrClFN B1381674 4-Bromo-2-chloro-3-fluorobenzonitrile CAS No. 1427439-32-4

4-Bromo-2-chloro-3-fluorobenzonitrile

Cat. No.: B1381674
CAS No.: 1427439-32-4
M. Wt: 234.45 g/mol
InChI Key: IURYJYBRHJJICY-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring with a nitrile group.

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-fluorobenzonitrile is a chemical compound that primarily targets ketone oxime anions . These anions play a crucial role in various biochemical reactions, particularly in the formation of aryloxime adducts .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, this compound reacts with ketone oxime anions to form aryloxime adducts . This interaction results in changes to the chemical structure of the targets, thereby altering their function.

Biochemical Pathways

The formation of aryloxime adducts affects various biochemical pathways. These adducts can undergo cyclization under aqueous acidic conditions to produce ketones . Ketones are crucial intermediates in many biochemical pathways, including energy metabolism and synthesis of other bioactive compounds.

Pharmacokinetics

Like many other benzonitriles, it is expected to have good bioavailability due to its small size and ability to form stable complexes with biological targets .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. The formation of ketones can influence a wide range of cellular processes, from energy production to signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water , which may affect its distribution and interaction with targets in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-chloro-3-fluorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenated structure allows for the modification of biological activity in drug design.

Case Study: Synthesis of Anticancer Agents

Research indicates that this compound can be utilized in the synthesis of potent anticancer agents. For instance, derivatives of benzonitriles have shown promising activity against specific cancer cell lines, indicating that this compound could be a valuable precursor in developing targeted therapies.

Organic Synthesis

This compound is frequently employed as a building block in organic synthesis, particularly in the creation of heterocyclic compounds. Its reactivity allows for various substitution reactions that are essential for synthesizing complex organic molecules.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form substituted productsAmino derivatives
Coupling ReactionsParticipates in coupling reactions to form biaryl compoundsAryl amines
CyclizationUsed in cyclization reactions to create heterocyclesPyridine derivatives

Material Science

In material science, this compound is used as an intermediate for synthesizing liquid crystals and OLED materials. Its electronic properties make it suitable for applications in electronic devices.

Case Study: OLED Development

The compound has been explored as an intermediate in the production of organic light-emitting diodes (OLEDs). Studies demonstrate that incorporating halogenated benzonitriles can enhance the efficiency and stability of OLED materials, leading to improved performance in display technologies.

Agrochemical Applications

The compound also finds applications in the agrochemical industry, particularly in the development of herbicides and pesticides. Its halogen substituents can enhance the biological activity and selectivity of agrochemical formulations.

Data Table: Agrochemical Applications

Application TypeDescriptionExample Products
HerbicidesUsed as a precursor for developing selective herbicidesGlyphosate analogs
PesticidesContributes to the formulation of effective pesticidesInsect growth regulators

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-3-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .

Biological Activity

4-Bromo-2-chloro-3-fluorobenzonitrile (CAS No. 1427439-32-4) is an organic compound notable for its potential biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This compound has garnered attention in pharmacological research due to its structural characteristics and reactivity influenced by halogen substituents.

  • Molecular Formula : C₇H₂BrClFN
  • Molecular Weight : Approximately 234.46 g/mol
  • Solubility : Insoluble in water, soluble in organic solvents
  • Structure : Contains bromine, chlorine, and fluorine substituents on a benzonitrile framework, which significantly affects its chemical behavior and biological interactions .

Cytochrome P450 Inhibition

Research indicates that this compound acts as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant alterations in pharmacokinetics and drug interactions . The ability to modulate enzyme activity positions this compound as a candidate for further investigation in drug development.

Interaction with Biochemical Pathways

The compound is involved in biochemical pathways that facilitate nucleophilic aromatic substitution reactions. This property is valuable for synthesizing various bioactive molecules, suggesting that this compound could play a role in the development of new therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexKey Features
4-Bromo-2-fluoro-5-methylbenzonitrile0.94Similar halogen substitutions
2-Bromo-4-fluoro-5-methylbenzonitrile0.90Different halogen positions
4-Chloro-3-bromobenzonitrile0.88Lacks fluorine but shares nitrile functionality
4-Fluoro-3-bromobenzonitrile0.90Similar halogenated structure

These comparisons highlight the specific halogen arrangements that contribute to the distinct reactivity and biological activity of this compound .

Properties

IUPAC Name

4-bromo-2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURYJYBRHJJICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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